molecular formula C9H8BrFO2 B12095075 3-Bromo-2-ethoxy-5-fluorobenzaldehyde

3-Bromo-2-ethoxy-5-fluorobenzaldehyde

Cat. No.: B12095075
M. Wt: 247.06 g/mol
InChI Key: ZEOBCTFUICCGBK-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the following steps:

    Bromination: Benzaldehyde is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Ethoxylation: The brominated benzaldehyde is then reacted with ethanol in the presence of a base like sodium ethoxide to introduce the ethoxy group.

    Fluorination: Finally, the ethoxylated compound is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a catalyst.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Palladium catalysts and organoboron reagents are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include various substituted benzaldehydes.

    Oxidation: The major product is 3-Bromo-2-ethoxy-5-fluorobenzoic acid.

    Reduction: The major product is 3-Bromo-2-ethoxy-5-fluorobenzyl alcohol.

Scientific Research Applications

3-Bromo-2-ethoxy-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the ethoxy group.

    2-Bromo-5-fluorobenzaldehyde: Similar structure but different substitution pattern.

    3-Bromo-2-ethoxybenzaldehyde: Lacks the fluorine atom.

Uniqueness

3-Bromo-2-ethoxy-5-fluorobenzaldehyde is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-fluorobenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3

InChI Key

ZEOBCTFUICCGBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)C=O

Origin of Product

United States

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